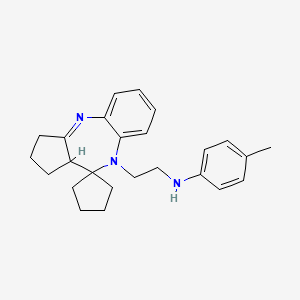
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- is a complex heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their pharmacological properties, including anti-anxiety, anticonvulsant, and sedative effects. This particular compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- can be achieved through a multi-component reaction involving a 1,2-diamine, isocyanide, trimethylsilylazide, and ketones. The reaction typically occurs in methanol at ambient temperature, catalyzed by an organic-inorganic hybrid catalyst such as [bmim]5[PNiW11O39]·3H2O . Another method involves the use of ferrocene-supported activated carbon as a heterogeneous catalyst under solvent-free conditions at 90°C .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Condensation Reactions: Formation of the diazepine ring through the condensation of diamines and ketones.
Cyclization Reactions: Involves the formation of the spiro structure through cyclization processes.
Common Reagents and Conditions
Reagents: 1,2-diamine, isocyanide, trimethylsilylazide, ketones.
Conditions: Ambient temperature, methanol as solvent, and catalysts such as [bmim]5[PNiW11O39]·3H2O or ferrocene-supported activated carbon
Major Products
The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- is studied for its potential therapeutic effects. Benzodiazepine derivatives are known for their anti-anxiety, anticonvulsant, and sedative properties .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals due to its biological activity and chemical stability .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its sedative and anxiolytic effects . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmission and neural inhibition .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure but may differ in their substituents and pharmacological properties.
Tetrazolyldiazepines: These compounds contain a tetrazole ring and exhibit similar biological activities.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-methylphenyl)- lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity to receptors and its overall pharmacokinetic profile .
Properties
CAS No. |
133307-92-3 |
|---|---|
Molecular Formula |
C25H31N3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-methyl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C25H31N3/c1-19-11-13-20(14-12-19)26-17-18-28-24-10-3-2-8-23(24)27-22-9-6-7-21(22)25(28)15-4-5-16-25/h2-3,8,10-14,21,26H,4-7,9,15-18H2,1H3 |
InChI Key |
JBPPOPTZKRNWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


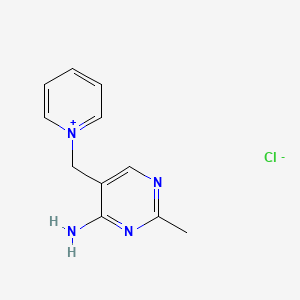
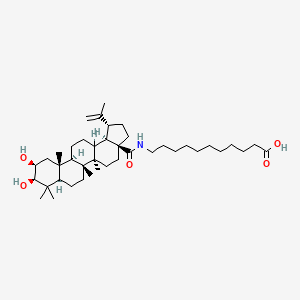
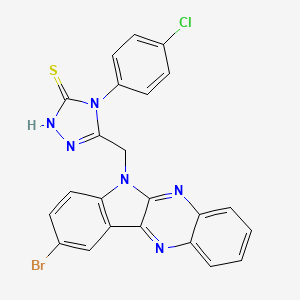
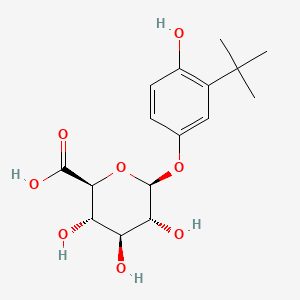
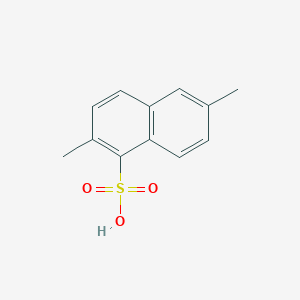
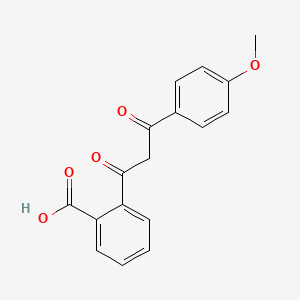
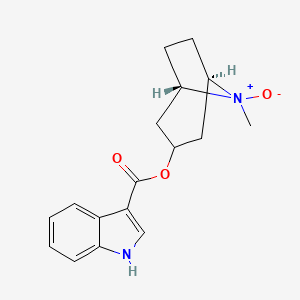
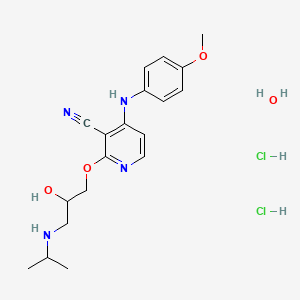
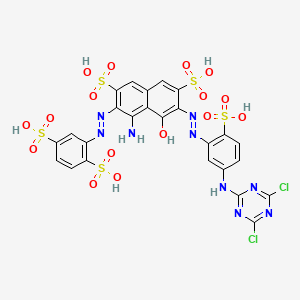
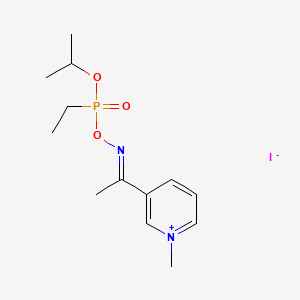
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)



